4-[(dimethylamino)methyl]pyrrolidin-2-one
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Overview
Description
4-[(dimethylamino)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a dimethylamino group attached to the methyl group at the fourth position of the pyrrolidinone ring.
Preparation Methods
The synthesis of 4-[(dimethylamino)methyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific reagents to form pyrrolidin-2-ones. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(dimethylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(dimethylamino)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological systems and can act as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[(dimethylamino)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one and its derivatives. These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, pyrrolidin-2-one derivatives like pyrrolizines and pyrrolidine-2,5-diones exhibit different biological activities and applications .
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
CAS No. |
1824462-39-6 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
BQPXIEDTEGJGFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(=O)NC1 |
Purity |
0 |
Origin of Product |
United States |
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